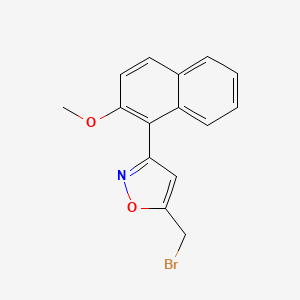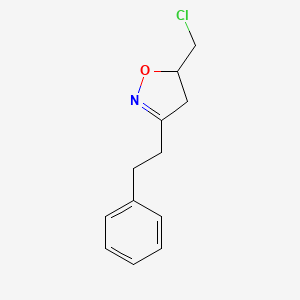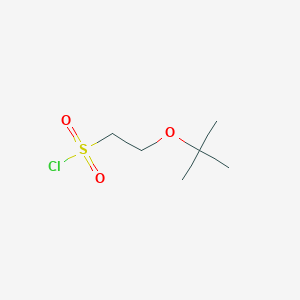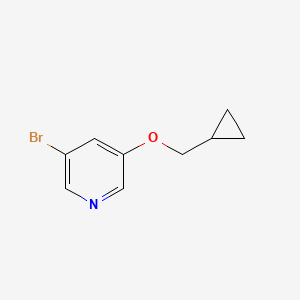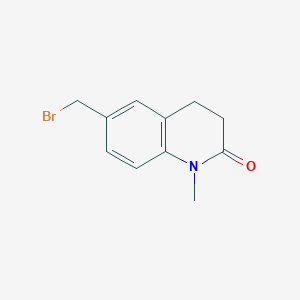
7-ブロモベンゾフラン-3-カルボン酸
概要
説明
7-Bromobenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3 . It has a molecular weight of 241.04 g/mol .
Molecular Structure Analysis
The molecular structure of 7-Bromobenzofuran-3-carboxylic acid consists of a benzofuran ring substituted with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position .科学的研究の応用
抗ウイルス活性
7-ブロモベンゾフラン-3-カルボン酸は、抗ウイルス剤として有望であることが示されています。研究者らは、特にC型肝炎ウイルス(HCV)のウイルス感染症との闘いにおけるその可能性を調査してきました。 C型肝炎疾患に対する有効な治療薬としての可能性を示唆する、新規な環状ベンゾフラン誘導体が、抗HCV活性を持つことが発見されました .
薬物開発の可能性と天然物源
7-ブロモベンゾフラン-3-カルボン酸は、特定の植物に含まれる天然物です。その誘導体は、さまざまな生物活性化合物の基礎として役立っています。研究者らは、その多様な薬理活性と独特の化学構造を考慮し、薬物開発のためのリード化合物としての可能性を探求し続けています。
要約すると、7-ブロモベンゾフラン-3-カルボン酸は、抗ウイルス、抗菌、抗酸化、抗炎症研究において有望です。 その化学合成法と天然物起源は、製薬化学および医薬品化学におけるその重要性に貢献しています . 世界中の研究者は、その多面的用途を積極的に調査しており、興味深い研究対象となっています。
Safety and Hazards
作用機序
Target of Action
Benzofuran compounds, a class to which 7-bromobenzofuran-3-carboxylic acid belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For example, some benzofuran compounds have been found to inhibit the growth of multi-drug resistant strains such as Staphylococcus aureus, Enterococcus, and Mycobacterium .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 7-Bromobenzofuran-3-carboxylic acid could be influenced by a variety of environmental factors These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms.
This compound, like other benzofuran derivatives, holds promise for potential applications in various aspects of medicine and biology due to its broad range of biological activities .
生化学分析
Biochemical Properties
7-Bromobenzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 7-Bromobenzofuran-3-carboxylic acid, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 7-Bromobenzofuran-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells, indicating their potential as anticancer agents . Additionally, 7-Bromobenzofuran-3-carboxylic acid may modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of 7-Bromobenzofuran-3-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth . These interactions often involve the formation of stable complexes between 7-Bromobenzofuran-3-carboxylic acid and the target biomolecules, resulting in altered biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromobenzofuran-3-carboxylic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 7-Bromobenzofuran-3-carboxylic acid in in vitro or in vivo studies has demonstrated sustained biological activity, although the exact effects can vary depending on the experimental conditions and the specific cell types or organisms being studied.
Dosage Effects in Animal Models
The effects of 7-Bromobenzofuran-3-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
7-Bromobenzofuran-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and levels of different metabolites . For example, benzofuran derivatives can affect the metabolism of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells, impacting their growth, differentiation, and survival.
Transport and Distribution
The transport and distribution of 7-Bromobenzofuran-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to particular cellular compartments or accumulate in certain tissues, depending on its chemical properties and interactions with cellular components. These processes are essential for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Bromobenzofuran-3-carboxylic acid can significantly affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biological effects. Understanding the subcellular localization of 7-Bromobenzofuran-3-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
7-bromo-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEZISLPHXSBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374574-88-5 | |
| Record name | 7-bromo-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)
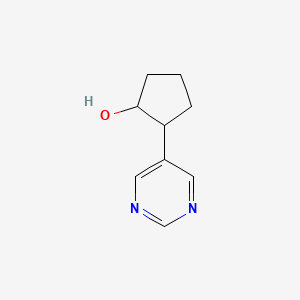
![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
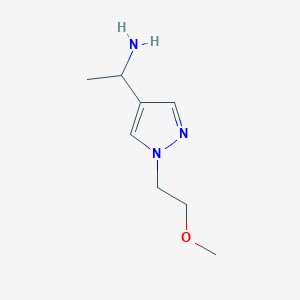

![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
